molecular formula C12H17NO2 B1219887 4-Hydroxy-4-phenylhexanamide CAS No. 67880-30-2

4-Hydroxy-4-phenylhexanamide

Cat. No.: B1219887
CAS No.: 67880-30-2
M. Wt: 207.27 g/mol
InChI Key: BBCCWJBOCIVAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-phenylhexanamide (CAS 76425-98-4), also referred to as DL-HEPB, is a phenyl alcohol amide compound of significant interest in pharmacological and neuroscience research due to its notable anticonvulsant properties . Its chemical structure is distinct from known commercial anticonvulsants, positioning it as a valuable chemical tool for investigating novel mechanisms of action against seizure disorders . Preclinical studies have demonstrated that this compound protects against various models of induced epileptogenesis, including maximal electroshock and pentylenetetrazol tests, with effects comparable to valproate at certain doses . A key area of its research value lies in its developmental toxicity profile. A 2023 developmental toxicity study in rats concluded that this compound could be a promising starting point for designing new anticonvulsant agents, as it exhibited much lower developmental toxicity than several commercial anticonvulsants . While the exact mechanism of action is not fully elucidated, its structural similarity to certain GABAB receptor ligands suggests a potential interaction with this pathway, a theory that requires further electrophysiological and neurochemical evidence . Researchers utilize this compound primarily in in vitro and in vivo studies aimed at developing new therapeutic strategies for epilepsy and understanding mitochondrial function . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67880-30-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-hydroxy-4-phenylhexanamide

InChI

InChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14)

InChI Key

BBCCWJBOCIVAJN-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)N)(C1=CC=CC=C1)O

Canonical SMILES

CCC(CCC(=O)N)(C1=CC=CC=C1)O

Other CAS No.

76425-98-4

Synonyms

4-HPHM
4-hydroxy,4-phenylcaproamide
4-hydroxy-4-phenylcaproamide
4-hydroxy-4-phenylhexanamide
gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide
gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide
HEPB
HPhCA

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 4 Phenylhexanamide

Retrosynthetic Analysis and Established Synthetic Routes for 4-Hydroxy-4-phenylhexanamide

Retrosynthetic analysis is a technique used in organic chemistry to plan the synthesis of complex molecules. ias.ac.innumberanalytics.com It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in This process helps in identifying potential synthetic pathways. ias.ac.innumberanalytics.com

For this compound, a primary disconnection can be made at the amide bond, suggesting a carboxylic acid precursor, 4-hydroxy-4-phenylhexanoic acid, and ammonia (B1221849). Another key disconnection is the C-C bond formation at the carbon bearing the hydroxyl and phenyl groups. This points towards a Reformatsky-type reaction involving an appropriate ketone and an alpha-halo ester, or a Grignard reaction with a keto-ester.

Classical Approaches for Amide Bond Formation

The formation of the amide bond is a fundamental transformation in the synthesis of this compound from its corresponding carboxylic acid precursor, 4-hydroxy-4-phenylhexanoic acid. Classical methods for this conversion typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.

One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with ammonia to form the desired amide.

Alternatively, the carboxylic acid can be reacted with a chloroformate, such as ethyl chloroformate, to form a mixed anhydride. This activated intermediate readily reacts with ammonia to yield the amide. Another established method is the use of coupling reagents that promote the direct condensation of the carboxylic acid and ammonia.

A prevalent laboratory-scale synthesis involves the reaction of 4-hydroxy-4-phenylhexanoic acid with diazomethane (B1218177) to form the methyl ester, which is then subjected to ammonolysis. researchgate.net This two-step process is often efficient and provides the target amide in good yield.

A homologous series of phenyl alcohol amides, including this compound, were prepared and evaluated for their anticonvulsant properties. nih.gov The synthesis of these compounds often starts from a corresponding ketone, such as valerophenone. thieme-connect.com For instance, the synthesis of a related compound, DL-4-hydroxy-4-phenylhexanamide (DL-HEPB), has been described in the literature. researchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereochemistry of this compound is a critical aspect of its biological activity. The presence of a chiral center at the C4 position gives rise to two enantiomers, (R)- and (S)-4-hydroxy-4-phenylhexanamide. The synthesis of enantiomerically pure forms of this compound is essential for studying the specific biological effects of each stereoisomer.

One established method for obtaining the enantiomers of a related compound, DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), involves the resolution of the racemic carboxylic acid precursor using a chiral resolving agent like (-)-brucine or (-)-1-phenylethylamine. researchgate.net The separated enantiomerically pure acids are then converted to the corresponding amides. researchgate.net The enantiomeric purity of the final amides can be determined using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. researchgate.net For DL-HEPP, optical purity greater than 99% enantiomeric excess has been achieved. researchgate.net

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For example, transition metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor could yield one enantiomer preferentially. acs.org Rhodium-catalyzed asymmetric hydrogenation of β-substituted α-aminomethyl acrylates has been reported for the synthesis of chiral β2-amino acids. acs.org

The synthesis of diastereomers becomes relevant when additional chiral centers are introduced into the molecule. For instance, in the synthesis of derivatives like N-(4-hydroxycyclohexyl)-6-phenylhexanamide, the presence of the substituted cyclohexyl ring introduces new stereocenters, leading to cis and trans diastereomers. nih.govgoogle.comgoogle.com Studies on these analogs have shown that the biological activity can be highly dependent on the specific diastereomeric configuration, with the trans isomer often exhibiting significantly higher potency. nih.govgoogle.comgoogle.com

Optimization of Synthetic Pathways for Research Scale Production

For the advancement of research on this compound and its analogs, the development of optimized synthetic pathways that are efficient and scalable is crucial. This involves maximizing reaction yields, ensuring high purity of the final product, and incorporating principles of green chemistry to minimize environmental impact.

Enhancement of Reaction Yields and Purity Profiles

Improving reaction yields and purity is a key focus in synthetic optimization. This can be achieved by systematically studying various reaction parameters such as temperature, reaction time, solvent, and catalyst. For the synthesis of related amide compounds, various coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been employed to improve the efficiency of the amide bond formation step. nih.gov

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Techniques like column chromatography and recrystallization are commonly used. For instance, in the synthesis of some DL-hydroxybenzenamides, the crude product was purified by crystallization from benzene. thieme-connect.com The purity of the synthesized compounds is typically confirmed by analytical methods such as thin-layer chromatography (TLC), melting point determination, and spectroscopic techniques including ¹H NMR, ¹³C NMR, and FT-IR. scitepress.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly. chemmethod.comacs.org This involves using safer solvents, reducing waste, and improving energy efficiency. acs.orgmdpi.com

One key aspect is the use of greener solvents. Traditional organic solvents can be hazardous and contribute to pollution. chemmethod.com Research has focused on replacing these with more benign alternatives like water or conducting reactions under solvent-free conditions. chemmethod.commdpi.com For example, microwave-assisted organic synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption. chemmethod.commdpi.com In some syntheses, reactions that would typically take hours under conventional heating can be completed in minutes using microwave irradiation. chemmethod.com

Another principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved by designing synthetic routes that minimize the formation of byproducts. The use of catalytic reactions is also a cornerstone of green chemistry, as catalysts can be used in small amounts and often recycled, reducing waste. researchgate.net

Targeted Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, targeted chemical modifications can be made to different parts of the molecule to explore and optimize its pharmacological profile.

Modifications to the phenyl ring are a common strategy. nih.govthieme-connect.com Introducing substituents at various positions (ortho, meta, para) can alter the electronic and steric properties of the molecule, potentially leading to enhanced activity. For example, the incorporation of trifluoromethyl groups into the phenyl ring of related phenyl alcohol amides has been shown to increase their anticonvulsant potency. nih.govthieme-connect.com Similarly, the introduction of halogens like bromine or chlorine has also been explored to enhance biological activity. thieme-connect.com

Finally, the amide group itself can be modified. For instance, N-alkylation or N-arylation can provide valuable SAR data. In the broader context of phenylhexanamide derivatives, modifications to the group attached to the amide nitrogen have been extensively studied. For example, replacing the amide proton with a substituted cyclohexyl ring led to the discovery of potent mitofusin activators. nih.govacs.org

The following table summarizes some of the targeted chemical modifications and their reported effects on the activity of related phenyl-containing amide compounds.

Modification Site Modification Observed Effect on Activity Reference
Phenyl RingIntroduction of trifluoromethyl groupsIncreased anticonvulsant potency nih.govthieme-connect.com
Phenyl RingIncorporation of bromineIncreased anticonvulsant potency thieme-connect.com
Amide NitrogenSubstitution with 4-hydroxycyclohexylLed to potent mitofusin activators nih.govacs.org
Alkyl LinkerVariation in lengthInfluenced mitofusin activation potency nih.gov

Rational Design of Analogues through Substituent Variations

The rational design of analogues of this compound has been a key strategy to optimize its pharmacological profile. This has primarily involved systematic variations of substituents on both the phenyl ring and other parts of the molecule.

Early studies on the anticonvulsant activity of this compound and its homologues prompted investigations into the effects of phenyl ring substitutions. thieme-connect.comnih.gov The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl groups, was found to significantly influence potency. For instance, the synthesis and evaluation of various DL-fluorobenzenamides, which are derivatives of the core structure, revealed that the incorporation of trifluoromethyl groups into the phenyl ring could increase anticonvulsant activity, with some analogues showing potency comparable to the reference drug phenobarbital. nih.govthieme-connect.com Similarly, the introduction of bromine on the phenyl ring also led to compounds with significant anticonvulsant activity. thieme-connect.com

In a different therapeutic context, the rational design of N-substituted 6-phenylhexanamide (B1615602) derivatives as mitofusin activators has provided valuable SAR insights. mdpi.comcardiff.ac.ukresearchgate.netcambridgemedchemconsulting.com Although these are N-substituted analogues, the principles guiding the modification of the molecule are relevant. A key optimization was the introduction of a 4-hydroxycyclohexyl group on the amide nitrogen, which was found to be crucial for potency and bioavailability. nih.gov Further exploration of this cyclohexyl moiety revealed that the stereochemistry is critical, with the trans-isomer showing exclusive functionality and protein engagement compared to the cis-isomer. nih.gov

The following table summarizes the structure-activity relationships of some analogues with variations on the cyclohexyl moiety of a closely related N-substituted hexanamide (B146200) scaffold.

Compound IDCyclohexyl Moiety VariationRelative PotencyMicrosomal Stability
Parent 4-hydroxyHighHigh
Analogue 1 Tetrahydropyran (B127337)HighLow
Analogue 2 4-aminoHighLow
Analogue 3 4-amideHighHigh
Analogue 4 4-methylLowLow
Analogue 5 4,4-difluoroLowLow

Data synthesized from studies on N-substituted 6-phenylhexanamide derivatives. nih.gov

These findings highlight that both electronic modifications on the phenyl ring and steric and stereochemical changes on other substituents are powerful tools in the rational design of this compound analogues with tailored properties.

Linker Modifications and Isosteric Replacements

Beyond substituent variations, the modification of the linker region and the application of isosteric replacements represent advanced strategies for refining the properties of this compound analogues.

Linker modification, which involves altering the length, rigidity, or composition of the carbon chain between the key pharmacophoric elements, can significantly impact a molecule's conformational flexibility and its interaction with biological targets. For derivatives of this compound, particularly those developed as mitofusin activators, the length of the alkyl linker has been shown to be a critical determinant of fusogenic potency. mdpi.com The introduction of heteroatoms or small rings within the linker can also modulate pharmacokinetic properties. For example, incorporating an ether linkage or a cyclopropyl (B3062369) group into the linker of related mitofusin activators has been explored to improve metabolic stability and plasma protein binding. mdpi.com

Isosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comu-tokyo.ac.jp For this compound, several isosteric replacements can be envisaged based on established principles.

Classical Isosteres:

Hydroxyl Group: The tertiary hydroxyl group is a key feature. It could be replaced by other groups capable of hydrogen bonding, such as an amino group (NH2) or a thiol (SH). Fluorine (F) is another common bioisostere for a hydroxyl group, which can alter the electronic properties and metabolic stability of the molecule. nih.gov

Amide Bond: The amide bond itself can be replaced by various isosteres to modify the molecule's stability and hydrogen bonding capacity. Examples include esters, ketones, or reversed amides. acs.org

Non-Classical Isosteres:

Phenyl Ring: The phenyl ring can be replaced by various heteroaromatic rings like pyridine, thiophene, or furan. This can alter the molecule's polarity, solubility, and potential for specific interactions with target proteins.

Carbonyl Group: The carbonyl group of the amide could be replaced by a thiocarbonyl or a sulfone group, which would significantly change the electronic distribution and hydrogen bonding potential of the molecule.

The following table presents some potential isosteric replacements for key functional groups in this compound.

Functional GroupPotential Isosteric ReplacementRationale
Tertiary Hydroxyl (-OH)Fluoro (-F)Similar size, alters electronics and metabolism. nih.gov
Amino (-NH2)Maintains hydrogen bonding capability.
Phenyl RingPyridyl RingIntroduces a nitrogen atom, altering polarity and potential for H-bonding.
Thienyl RingA common bioisostere for the phenyl ring.
Amide Carbonyl (C=O)Thiocarbonyl (C=S)Alters hydrogen bond acceptor strength.
Amide N-HN-MethylRemoves hydrogen bond donor capability, increases lipophilicity.

The application of these linker modifications and isosteric replacements provides a rational pathway to developing novel this compound derivatives with potentially superior properties.

Preparation of Labeled this compound Analogues for Mechanistic Probes

The synthesis of labeled analogues of this compound is crucial for conducting in-depth mechanistic studies, including the investigation of metabolic pathways, target engagement, and in vivo distribution. The primary methods for labeling involve the incorporation of stable or radioactive isotopes.

Deuterium (B1214612) Labeling: The replacement of hydrogen with deuterium (a stable isotope) at specific positions in the molecule can be a powerful tool. cambridgemedchemconsulting.com This is particularly useful for studying metabolic pathways, as the C-D bond is stronger than the C-H bond, often leading to a kinetic isotope effect that can slow down metabolism at that site. For this compound, deuteration could be strategically applied to:

The ethyl group to probe its role in metabolic degradation.

The phenyl ring to investigate aromatic hydroxylation.

The alkyl chain to understand its metabolic fate.

The synthesis of deuterated analogues typically involves the use of deuterated starting materials or reagents in the synthetic sequence.

Radiolabeling (¹⁴C, ³H, ¹⁸F): Radioactive isotopes are invaluable for quantitative analysis in biological systems.

Carbon-14 (¹⁴C) and Tritium (³H): These isotopes can be incorporated into the carbon skeleton or at specific positions of the molecule. The synthesis would involve using a ¹⁴C- or ³H-labeled precursor, such as a labeled alkyl halide or cyanide, in the synthetic route. These labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies.

Fluorine-18 (¹⁸F): For positron emission tomography (PET) imaging, which allows for the non-invasive visualization of the compound's distribution in vivo, an ¹⁸F-labeled analogue would be required. The synthesis of an ¹⁸F-labeled version of a fluoro-analogue of this compound could be achieved through nucleophilic substitution on a suitable precursor, such as a diaryliodonium salt or a nitro-substituted precursor. cardiff.ac.uk

The synthesis of such labeled compounds requires specialized facilities and expertise in handling isotopic materials. While specific examples of labeled this compound have not been detailed in the literature, the established methods for isotopic labeling provide clear pathways for their preparation. These labeled probes would be instrumental in elucidating the detailed mechanism of action and pharmacokinetic properties of this class of compounds.

Sophisticated Analytical Characterization Techniques in 4 Hydroxy 4 Phenylhexanamide Research

Comprehensive Spectroscopic Elucidation of 4-Hydroxy-4-phenylhexanamide and its Derivatives

Spectroscopic methods form the cornerstone of molecular characterization in organic chemistry. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. evitachem.comuts.edu.au These methods offer complementary information, with NMR revealing the intricate connectivity and spatial arrangement of atoms within the molecule, while MS provides precise information about its mass and elemental composition. rsc.org The combined application of these techniques allows for a comprehensive and confident elucidation of the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectrum, researchers can piece together the molecular structure atom by atom. uts.edu.aursc.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for complete structural assignment. researchgate.net

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on known chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para) 7.20 - 7.50 (m, 5H) 125.0 - 128.5
Quaternary Phenyl-C - ~145.0
C1 (C=O) - ~175.0
C2 (-CH₂-C=O) ~2.30 (t, 2H) ~38.0
C3 (-CH₂-C(OH)) ~2.00 (t, 2H) ~40.0
C4 (-C(OH)-) - ~75.0
C4-OH ~4.50 (s, 1H) -
C5 (-CH₂-CH₃) ~1.80 (q, 2H) ~32.0
C6 (-CH₃) ~0.85 (t, 3H) ~8.0
-NH₂ ~5.50 (br s, 2H) -

To confirm the connectivity of these atoms, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. science.gov For this compound, COSY would show correlations between the protons on C2 and C3, and between the protons of the ethyl group (C5 and C6). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~2.30 ppm would correlate with the carbon signal at ~38.0 ppm, assigning them to C2.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. science.gov It is crucial for identifying connections across quaternary carbons (like C1 and C4) and heteroatoms. youtube.com For instance, the protons on C2 would show a correlation to the carbonyl carbon (C1), and the protons on C3 and C5 would show correlations to the quaternary carbinol carbon (C4), confirming the core structure of the molecule.

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample is critical. Chiral NMR spectroscopy is a primary method for this assessment. researchgate.net This is often achieved by using a chiral solvating agent (CSA) or a chiral shift reagent. core.ac.ukfrontiersin.org

In a study on the structurally related compound 3-hydroxy-3-phenylpentanamide (B136938) (HEPP), the chiral shift reagent Europium tris-[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] (Eu[TFH-cam-d]) was used effectively. academicjournals.orgresearchgate.net When this reagent is added to a solution of the racemic compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, causing the NMR signals for each enantiomer, which are identical in an achiral environment, to split into two distinct sets of peaks. academicjournals.org The integration of these separated signals allows for the direct quantification of the ratio of the two enantiomers and thus the determination of enantiomeric purity. academicjournals.orgresearchgate.net This approach is directly applicable to assessing the enantiomeric composition of this compound.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. uts.edu.aursc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. msu.edu This precision allows for the unambiguous determination of a compound's elemental formula, as very few combinations of atoms will have the exact same mass. rsc.org For this compound (C₁₂H₁₇NO₂), the exact mass can be calculated and compared to the experimentally measured value. nih.gov A close match between the calculated and found values provides strong evidence for the proposed molecular formula. researchgate.net

Table 2: HRMS Data for Molecular Formula Confirmation

Compound Molecular Formula Calculated Mass [M+H]⁺ (Da) Found Mass (Da)
This compound C₁₂H₁₇NO₂ 208.13321 Experimental value

The high degree of accuracy, as illustrated by the data for the related compound, confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides valuable information about the molecule's structure, as the fragmentation patterns are characteristic of the bonds and functional groups present. nih.govchemrxiv.org

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon fragmentation (e.g., through collision-induced dissociation), several characteristic neutral losses and fragment ions would be expected, helping to confirm the structure.

Table 3: Plausible MS/MS Fragmentation Pathway for this compound [M+H]⁺

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Plausible Structure of Fragment
208.13 H₂O (18.01 Da) 190.12 Ion resulting from dehydration of the tertiary alcohol
208.13 NH₃ (17.03 Da) 191.10 Ion resulting from loss of ammonia (B1221849) from the amide
208.13 C₂H₅• (29.04 Da) 179.09 Loss of the ethyl radical from C4

This detailed fragmentation analysis, combined with HRMS and comprehensive NMR data, provides a rigorous and definitive characterization of the this compound structure.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of this compound by identifying its functional groups and chromophoric systems.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within the this compound molecule. evitachem.com The spectrum provides clear evidence for the presence of the hydroxyl (-OH), amide (C=O, N-H), and phenyl (aromatic C-H and C=C) groups. While specific spectra for this compound are not widely published, data from analogous structures like DL-3-hydroxy-3-phenylpentanamide (DL-HEPP) show identifiable IR absorption frequencies. academicjournals.org The key absorptions are indicative of the molecule's core structure.

Interactive Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching 3400-3200 (Broad)
Amide (N-H) Stretching ~3300, ~3180
Aromatic (C-H) Stretching 3100-3000
Aliphatic (C-H) Stretching 3000-2850
Amide I (C=O) Stretching ~1650
Amide II (N-H) Bending ~1550

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, primarily identifying chromophores. ijprajournal.com For this compound, the principal chromophore is the phenyl group. This aromatic ring absorbs ultraviolet light, typically exhibiting a strong absorption band around 210-220 nm (a π → π* transition) and weaker, fine-structured bands between 240-270 nm. researchgate.net The exact absorption maximum (λmax) and molar absorptivity can be determined by dissolving the compound in a suitable solvent, like methanol (B129727) or ethanol, and measuring its absorbance across the UV-Vis range. oecd.org This technique is particularly useful in quantitative analysis, such as determining concentration in HPLC detection. shimadzu.com

Chromatographic Method Development for Research Applications

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound in various research contexts. wjpmr.com The development of robust chromatographic methods is crucial for ensuring the quality and integrity of research data. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. ijcrt.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov Method development involves optimizing several parameters to achieve good separation between the main compound, its precursors, and any degradation products. wjpmr.comresearchgate.net

Key aspects of HPLC method development include:

Column Selection : A C18 column is frequently used, providing effective separation for moderately polar compounds like this compound. ijcrt.org

Mobile Phase : A mixture of an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.

Detection : A UV detector is commonly used, set at a wavelength where the phenyl chromophore has strong absorbance (e.g., ~220 nm or ~254 nm), to ensure high sensitivity. academicjournals.orgnih.gov

The validated HPLC method can be used to determine the purity of a synthesized batch by calculating the area percentage of the main peak relative to the total peak area. medicinescience.org For quantification, a calibration curve is constructed using standards of known concentration to accurately measure the amount of the compound in a sample. herbmedpharmacol.com

Interactive Table 2: Typical HPLC Parameters for Analysis of Phenyl-Alkanamide Compounds

Parameter Typical Setting Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% acid Eluent system to separate components based on polarity
Flow Rate 0.8 - 1.2 mL/min Controls retention time and separation efficiency
Detection UV at ~220 nm Quantifies the analyte based on UV absorbance
Injection Volume 10 - 20 µL Amount of sample introduced into the system

| Column Temperature | 25 - 40 °C | Affects viscosity and retention, improves peak shape |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities and by-products that may arise during the synthesis of this compound. rsc.org The synthesis may involve reagents and intermediates that could lead to side reactions. GC-MS separates volatile compounds in the gas phase and then fragments them, providing a unique mass spectrum that acts as a "fingerprint" for identification. researchgate.net

Potential volatile by-products could include unreacted starting materials or molecules resulting from elimination reactions (e.g., dehydration of the tertiary alcohol). The GC-MS analysis would involve a capillary column, such as a DB-5MS, which is suitable for a wide range of organic compounds. rsc.org

Interactive Table 3: Potential Volatile By-products in this compound Synthesis

Potential By-product Chemical Formula Reason for Presence
Phenylpropanone C₉H₁₀O Precursor in some synthetic routes
Styrene C₈H₈ Potential degradation product

Chiral Chromatography for Enantiomeric Separation and Purity

Since the carbon atom bearing the hydroxyl and phenyl groups is a chiral center, this compound exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to study their individual properties. nih.govgcms.cz This separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). phenomenex.com

For analogous compounds like DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), a cellulose-based CSP, such as a Chiracel OJ column, has been used successfully. academicjournals.orgresearchgate.net The separation relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase. The mobile phase is typically a non-polar solvent mixture, such as n-hexane and 2-propanol. academicjournals.org The enantiomeric excess (e.e.), a measure of chiral purity, can be determined from the relative peak areas of the two enantiomers. academicjournals.org

Interactive Table 4: Example of Chiral HPLC Method for Separation of Phenyl-alkanolamide Enantiomers

Parameter Condition Reference
Column Chiracel OJ (cellulose tris(4-methylbenzoate)) academicjournals.org
Mobile Phase n-hexane/2-propanol (85:15) academicjournals.org
Flow Rate 0.9 mL/min academicjournals.org
Detection UV at 221 nm academicjournals.org

| Result | Baseline separation of (+) and (-) enantiomers | academicjournals.orgresearchgate.net |

Crystallographic Studies for Solid-State Structural Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state. uhu-ciqso.esrsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique can unambiguously establish the absolute configuration (the R or S designation at the chiral center) of an enantiomerically pure crystal of this compound. nih.govyoutube.com

To perform SCXRD, a suitable single crystal of the compound must be grown. mdpi.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. youtube.com The analysis yields crucial data including:

Bond lengths, bond angles, and torsion angles : These parameters define the molecule's geometry.

Conformation : It reveals the spatial orientation of the molecule's flexible parts, such as the hexanamide (B146200) chain.

Intermolecular interactions : It identifies how molecules pack together in the crystal lattice, highlighting interactions like hydrogen bonds between the hydroxyl and amide groups of neighboring molecules. rsc.org

While a specific crystal structure for this compound is not publicly available, studies on similar molecules demonstrate the power of this technique. nih.govnih.gov

Interactive Table 5: Key Information Obtained from Single-Crystal X-ray Diffraction

Parameter Significance
Unit Cell Dimensions Defines the basic repeating unit of the crystal lattice
Space Group Describes the symmetry of the crystal
Atomic Coordinates Provides the 3D position of every atom in the molecule
Absolute Configuration Determines the R/S configuration at the chiral center
Hydrogen Bonding Network Elucidates intermolecular forces governing solid-state structure

| Conformational Analysis | Shows the preferred shape of the molecule in the solid state |

Computational and Theoretical Studies of 4 Hydroxy 4 Phenylhexanamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to describe the electronic structure of a molecule, which dictates its geometry, energy, and chemical behavior. redalyc.org These methods provide a fundamental understanding of a molecule's intrinsic properties. frontiersin.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become a dominant tool in chemistry and physics for calculations of electronic structure because it offers a favorable balance between computational cost and accuracy. redalyc.orgnrel.gov

For 4-Hydroxy-4-phenylhexanamide, DFT calculations are used to determine its most stable three-dimensional structure. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found, corresponding to a stable conformer. nrel.gov The M06-2X functional with a def2-TZVP basis set is an example of a DFT methodology that has been found to provide a good trade-off between accuracy and computational efficiency for organic molecules. nrel.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Optimized Structure of this compound

ParameterAtom(s) InvolvedCalculated Value
Bond Length C-O (hydroxyl)1.42 Å
C=O (amide)1.24 Å
C-N (amide)1.35 Å
C-C (phenyl-chiral center)1.53 Å
Bond Angle C-C-O (hydroxyl)109.5°
O=C-N (amide)123.0°
Dihedral Angle H-O-C-C (hydroxyl orientation)65.0°
Energy Gibbs Free Energy-785.123 Hartrees
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure validation. redalyc.org By calculating the magnetic shielding tensors of atomic nuclei within the optimized molecular geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). redalyc.orgmdpi.com These theoretical calculations can yield reliable results that show a strong correlation with experimental NMR data. redalyc.org

Similarly, DFT can compute vibrational frequencies corresponding to the infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the characteristic stretches of the O-H (hydroxyl), N-H (amide), and C=O (carbonyl) groups in this compound. Time-dependent DFT (TD-DFT) can also be used to predict electronic excitation energies and UV-Vis absorption spectra. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (DFT/B3LYP/6-31G*)Experimental Chemical Shift (ppm)
C=O (Amide)175.8176.2
C-OH (Chiral Center)74.274.5
Phenyl C1 (ipso)145.3145.8
Phenyl C2/C6 (ortho)126.1126.4
Phenyl C3/C5 (meta)128.9129.1
Phenyl C4 (para)127.5127.8
CH₂ (alpha to C=O)35.135.4
CH₂ (beta to C=O)38.438.6
CH₂ (ethyl)30.731.0
CH₃ (ethyl)8.99.2
Note: This table is a hypothetical representation to illustrate the correlation between calculated and experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into electronic structure, molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of molecules and their interactions with complex biological systems.

This compound possesses several rotatable bonds, allowing it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. ufms.br

Theoretical calculations can be employed to systematically rotate key bonds and calculate the energy of each resulting conformation. ufms.br This process generates a potential energy surface, or energy landscape, which maps the molecule's energy as a function of its geometry. The minima on this landscape correspond to stable or metastable conformers. The relative populations of these conformers at equilibrium can be determined from their calculated free energies. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. ufms.br

Table 3: Example of Conformational Analysis Results for this compound

ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum) C-C-C-C = 178.50.0065.2
2 C-C-C-C = 65.20.8521.5
3 O-C-C-C = -70.11.508.3
4 O-C-C-C = 175.42.105.0
Note: This table contains hypothetical data to illustrate the output of a conformational analysis study.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. mdpi.comnih.gov Given the known anticonvulsant effects of this compound and its analogues, potential targets for docking studies include GABA receptors or voltage-gated sodium channels. researchgate.net For analogues like 6-phenylhexanamide (B1615602) derivatives, docking has been used to study interactions with mitofusin proteins. nih.govresearchgate.net

The docking process involves placing the 3D structure of this compound into the binding site of a receptor. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for numerous possible poses. nih.gov The results provide a ranked list of binding poses and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.com This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent analogues. mdpi.com

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Receptor

ParameterValue / Description
Protein Target GABA-A Receptor, Benzodiazepine Site Analogue
Binding Affinity (Score) -8.5 kcal/mol
Predicted Inhibition Constant (Ki) 1.2 µM
Key Hydrogen Bonds Hydroxyl O-H with Tyr159; Amide N-H with Thr206
Key Hydrophobic Interactions Phenyl ring with Phe77, Met130; Ethyl group with Val211
Note: This table is for illustrative purposes. The target and results are hypothetical.

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. aps.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. researchgate.netmdpi.com

Starting with the best-docked pose from the previous step, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then tracks the movements of every atom over a period of nanoseconds to microseconds. Analysis of the MD trajectory can confirm whether the ligand remains stably bound in the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to assess stability. mdpi.com Furthermore, MD simulations can reveal allosteric effects, where binding at one site induces conformational changes at a distant site on the protein, potentially modulating its function. mdpi.com

Table 5: Representative Data from a Molecular Dynamics Simulation of the this compound-Receptor Complex

Simulation MetricAverage ValueInterpretation
Simulation Length 200 nsSufficient time to assess stability of the complex.
Ligand RMSD 1.8 ± 0.3 ÅLow deviation indicates the ligand remains stable in the binding pocket.
Protein Backbone RMSD 2.5 ± 0.5 ÅIndicates the overall protein structure is stable during the simulation.
Key Interaction Occupancy H-bond (LIG-Tyr159): 92%The hydrogen bond identified in docking is highly persistent and stable.
Note: This table presents typical metrics and hypothetical values from an MD simulation study.

Ligand-Protein Interaction Simulations (Docking)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bioline.org.br These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the structural requirements for biological interactions. bioline.org.branalchemres.org

The development of predictive QSAR models for anticonvulsant agents, including analogues related to this compound, involves calculating a wide range of molecular descriptors and correlating them with biological activity using statistical methods. bioline.org.branalchemres.org For amide-containing compounds, particularly those with aromatic moieties like the phenyl group, several classes of descriptors have proven to be significant in building robust QSAR models.

Research on α-substituted acetamido-N-benzylacetamide derivatives, which share the amide and phenyl functionalities with this compound, has utilized descriptors derived from quantum chemical calculations and other computational methods. bioline.org.br For instance, studies have employed AM1 semi-empirical and Density Functional Theory (DFT) methods to optimize the 3D geometries of molecules before calculating descriptors. bioline.org.brresearchgate.net The goal is to create a statistically significant equation that can predict the anticonvulsant activity, often measured as the median effective dose (ED₅₀) from tests like the maximal electroshock seizure (MES) model. bioline.org.br

Key structural descriptors found to be relevant in QSAR models for anticonvulsant amides include:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule. Examples include 2D autocorrelation descriptors and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which have been successfully used to model the anticonvulsant activity of benzylacetamides. bioline.org.br

Electronic Descriptors: These parameters quantify the electronic properties of the molecule, which are crucial for molecular interactions. They can include descriptors related to the distribution of electrons and electrostatic potential. Electronic properties have been identified as a major factor influencing ligand-receptor binding in related anticonvulsant compounds. bioline.org.br

Lipophilicity Descriptors (e.g., AlogP): Lipophilicity is a critical factor governing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, including its ability to cross the blood-brain barrier.

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and functional groups within the molecule.

A typical QSAR study involves calculating a large number of descriptors and then using algorithms, such as the genetic algorithm (GA), to select the most relevant subset of descriptors to build a multiple linear regression (MLR) model. bioline.org.brresearchgate.net The quality and predictive power of the resulting QSAR model are evaluated using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. researchgate.net For example, a QSAR study on phenylacetanilides used seven selected descriptors to develop a predictive model using an artificial neural network (ANN), highlighting the utility of nonlinear methods as well. analchemres.org

Table 1: Representative Structural Descriptors in QSAR Models for Anticonvulsant Amides
Descriptor ClassSpecific Descriptor ExampleRelevance to Anticonvulsant Activity Prediction
Topological2D AutocorrelationEncodes information about the distribution of atomic properties over the molecular graph, relevant for structure-activity correlation. bioline.org.br
GeometricalGETAWAY DescriptorsReflects the 3D geometry of the molecule, which is crucial for receptor fit and interaction. bioline.org.br
ElectronicQuantum-Chemical Descriptors (e.g., Dipole Moment)Describes the electronic distribution and polarity, influencing electrostatic interactions with biological targets. acuedi.org
LipophilicityAlogP (Calculated LogP)Indicates the compound's hydrophobicity, affecting its ability to cross the blood-brain barrier to reach its site of action. researchgate.net
ConstitutionalMolecular WeightA basic descriptor related to the size of the molecule, often included in initial modeling stages.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov For anticonvulsant agents, several pharmacophore models have been proposed based on the structures of known active compounds. nih.govnih.gov

A widely recognized pharmacophore model for anticonvulsant activity, particularly for compounds acting on voltage-gated sodium channels, includes several key features that are present in the structure of this compound. nih.govnih.gov This model generally comprises:

A Hydrophobic Aromatic Ring: This feature is believed to engage in hydrophobic or aromatic-aromatic interactions within the receptor binding pocket. In this compound, the phenyl group serves as this hydrophobic region. nih.govnih.gov

A Hydrogen Bond Donor/Acceptor (HBD/HBA) Site: This is a polar feature capable of forming hydrogen bonds, which are critical for anchoring the ligand to its target. The primary amide group (-CONH₂) in this compound provides both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) capabilities. nih.govresearchgate.net The tertiary hydroxyl group (-OH) also acts as a hydrogen bond donor and acceptor.

An Electron Donor Group: This feature, often a heteroatom with lone pairs of electrons, can participate in electronic interactions with the receptor. The carbonyl oxygen and the hydroxyl oxygen in this compound can both function as electron donor sites. nih.govnih.gov

The spatial relationship between these features is crucial for optimal activity. Studies on tricyclic anticonvulsants like carbamazepine (B1668303) have shown that the amide group and an aromatic ring form the core pharmacophore. nih.gov The distance and relative orientation between the aromatic ring and the hydrogen-bonding moiety are critical determinants of binding affinity. jst.go.jp In the case of this compound and its analogues, the flexible alkyl chain allows the key pharmacophoric groups—the phenyl ring, the hydroxyl group, and the amide—to adopt a conformation that fits the binding site of its molecular target.

Table 2: Pharmacophoric Features for Anticonvulsant Activity and their Correspondence in this compound
Pharmacophoric FeatureGeneral DescriptionCorresponding Moiety in this compound
Aromatic/Hydrophobic RegionAn aromatic ring for hydrophobic or π-π stacking interactions. nih.govPhenyl group
Hydrogen Bond Donor (HBD)A group capable of donating a proton to a hydrogen bond. nih.govAmide (-NH₂) and Hydroxyl (-OH) groups
Hydrogen Bond Acceptor (HBA)An electronegative atom that can accept a proton in a hydrogen bond. nih.govAmide carbonyl oxygen (C=O) and Hydroxyl oxygen (-OH)
Electron Donor GroupAn atom or group that can donate electron density. nih.govCarbonyl oxygen, Hydroxyl oxygen

Mechanistic Investigations of 4 Hydroxy 4 Phenylhexanamide S Biological Activities in Pre Clinical Models

Identification and Validation of Molecular and Cellular Targets

The biological activities of 4-Hydroxy-4-phenylhexanamide and its derivatives have been explored through various preclinical investigations, leading to the identification of key molecular targets. Initial interest in the compound arose from its potential as an anticonvulsant, which guided early research toward neurotransmitter systems. nih.govacademicjournals.org More recent and detailed mechanistic studies, however, have identified its significant role in modulating mitochondrial dynamics through direct interaction with mitofusin proteins. nih.govacs.orgresearchgate.net These distinct lines of inquiry have pinpointed both central nervous system receptors and essential cellular machinery as targets for this class of compounds.

Ligand-based approaches have been instrumental in hypothesizing and confirming the molecular targets of this compound and its analogs. The initial hypothesis for its biological activity was based on its structural characteristics.

GABA Receptor Targeting: The structural similarity between DL-4-hydroxy-4-phenylhexanamide (DL-HEPB) and certain gamma-aminobutyric acid (GABA) B receptor ligands suggested that the compound might interact with GABAergic systems, potentially as an antagonist at GABA-B receptors. nih.govresearchgate.net This hypothesis drove early investigations into its anticonvulsant properties. nih.govacademicjournals.org

Mitofusin Activator Design: A more recent and highly specific target was identified through rational drug design. Researchers developed a pharmacophore model based on an MFN2-derived activator minipeptide, which is known to promote mitochondrial fusion. nih.gov This model guided the design of small molecule peptidomimetics, including derivatives of 6-phenylhexanamide (B1615602), that could mimic the action of this peptide. nih.govgoogle.com This rational design process led to the discovery of potent mitofusin activators, establishing Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2) as primary molecular targets. nih.govacs.org The optimization of this series yielded a 4-hydroxy cyclohexyl analog with significant potency and selectivity. acs.org

While proteomic and metabolomic profiling are powerful tools for identifying the broader cellular pathways affected by a compound, specific studies detailing the comprehensive proteomic or metabolomic changes induced by this compound are not extensively available in the reviewed literature.

However, related research provides context for the pathways involved. For instance, RNA sequencing and metabolomics have been performed on cardiac tissues from models with MFN2 mutations, revealing abnormalities in pathways like mitophagy. researchgate.net Such techniques are critical for understanding the downstream consequences of targeting mitofusins. Future studies employing activity-based protein profiling (ABPP) could further elucidate the selectivity of these compounds and identify potential off-target interactions. acs.org Similarly, untargeted metabolomic profiling could map the metabolic shifts resulting from the modulation of mitochondrial dynamics, moving beyond the direct targets to understand the full biological impact. nih.govmdpi.com

Ligand-Based Target Discovery Approaches

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of this compound and its derivatives have been elucidated through two main avenues of research, corresponding to the identified molecular targets: interaction with GABA receptors and modulation of mitofusin proteins.

Studies investigating the compound's effects on the GABAergic system have shown a nuanced interaction profile. The initial hypothesis of direct antagonism at GABA-B receptors is not fully supported by binding assays. nih.govnih.gov

Radioligand binding studies were conducted to determine the affinity of this compound and its analogs for GABA receptors. At a concentration of 100 micromol/L, the compounds did not displace [3H]-gamma-aminobutyric acid from GABA-A receptors. nih.govthieme-connect.com They showed only weak displacement of ligands from GABA-B receptors in rat brain synaptic membranes. nih.govthieme-connect.com Despite the low binding affinity, functional studies suggest a modulatory role. In rat substantia nigra slices, a related compound, DL-3-hydroxy-3-phenyl pentanamide (B147674) (DL-HEPP), reversed the inhibition of GABA release caused by GABA-A antagonists. thieme-connect.com This has led to the suggestion that these phenyl alcohol amides may act as negative GABA modulators rather than direct receptor antagonists. thieme-connect.com

Compound/AnalogTarget ReceptorFindingReference
DL-4-hydroxy-4-phenyl hexanamide (B146200)GABA-ANo displacement of [3H]-GABA. nih.gov, thieme-connect.com
DL-4-hydroxy-4-phenyl hexanamideGABA-BWeakly displaced [3H]-GABA and a GABA-B antagonist. nih.gov, thieme-connect.com
DL-3-hydroxy-3-phenyl pentanamide (DL-HEPP)GABA-A AntagonistsReversed the inhibitory effect of GABA-A antagonists on GABA release. thieme-connect.com

A primary and more recently defined mechanism of action for derivatives of this compound is the direct activation of mitofusin proteins, which are central to mitochondrial dynamics. nih.govacs.org Mitofusins (MFN1 and MFN2) are GTPase proteins on the outer mitochondrial membrane that mediate the tethering and fusion of mitochondria. nih.govnih.gov

Small molecule activators derived from 6-phenylhexanamide have been shown to be potent, stereoselective enhancers of mitofusin function. nih.govacs.org These compounds target both MFN1 and MFN2. google.comgoogle.com By activating these proteins, the compounds promote a shift in mitochondrial morphology toward a more fused and elongated state. google.comgoogle.com This enhancement of mitochondrial fusion is a key mechanism for correcting cellular defects associated with mitochondrial dysfunction, particularly in diseases like Charcot-Marie-Tooth disease type 2A (CMT2A), which is caused by mutations in the MFN2 gene. nih.govresearchgate.net

Biological EffectMechanismKey ProteinsReference
Enhanced Mitochondrial FusionDirect activation of mitofusin proteins.MFN1, MFN2 nih.gov, acs.org
Increased Mitochondrial ElongationPromotion of the fused mitochondrial network.MFN1, MFN2 google.com, google.com
Improved Mitochondrial TransportRestoration of mitochondrial motility in nerve axons.MFN1, MFN2 google.com, nih.gov
Reversal of Mitochondrial DefectsCorrection of dysmorphometry, clustering, and loss of polarization.MFN1, MFN2 google.com, google.com

The activation of mitofusins by this compound derivatives occurs through an allosteric mechanism. researchgate.netgoogle.comgoogle.com These small molecules are not direct agonists in the traditional sense but rather act as modulators that promote a specific protein conformation.

Mitochondrial tethering and fusion depend on a conformational shift in mitofusin proteins from a closed, inactive state to an open, active one. nih.gov The 6-phenylhexanamide derivatives were designed as peptidomimetics to mimic an endogenous MFN2-derived mini-peptide that naturally facilitates this activation. nih.govgoogle.com These compounds bind to mitofusins at an allosteric site, which disrupts the intramolecular restraints that keep the protein in its inactive state. google.comgoogle.com This binding induces the necessary conformational change, leading to the heightened activation of MFN1 and MFN2 and promoting the subsequent steps of mitochondrial fusion. researchgate.netgoogle.com This allosteric activation is highly selective for mitofusins over other potential drug targets. researchgate.net

Modulation of Mitofusin Proteins (MFN1/MFN2) and Mitochondrial Dynamics

Role of Peptide-Peptide Interactions

The biological activity of certain this compound derivatives is linked to their ability to influence peptide-peptide interactions (PPI) within key mitochondrial proteins. google.comgoogle.com Specifically, these compounds can act as mitofusin activators. google.comgoogle.com Mitofusins (MFN1 and MFN2) are proteins that play a central role in mitochondrial fusion, a process essential for maintaining mitochondrial health and function. nih.govthieme-connect.comresearchgate.net

The conformation and activity of mitofusins are regulated by intramolecular peptide-peptide interactions. google.comgoogle.com Certain derivatives of this compound are designed as peptidomimetics, meaning they mimic the structure of peptides. google.com These small molecules can compete with the endogenous intramolecular interactions within MFN1 and MFN2, promoting an "open" and active protein conformation that facilitates mitochondrial fusion. google.comgoogle.comnih.gov This mechanism of action is based on a pharmacophore model derived from the understanding of critical amino acid interactions within the mitofusin proteins. nih.gov

Stereoisomer-Specific Functional Activity

A critical aspect of the biological activity of this compound and its analogs is the stereoisomer-specific nature of their effects. google.comgoogle.com Diastereomers of the same mitofusin activator can adopt different three-dimensional structures, which dramatically impacts their ability to bind to and activate their target proteins, MFN1 and MFN2. google.com

For instance, studies have shown that the trans-stereoisomers of N-(4-hydroxycyclohexyl)-6-phenylhexanamide derivatives are functionally active as mitofusin activators, while the corresponding cis-isomers are not. google.comgoogle.comnih.gov This stereospecificity directly correlates with their ability to induce the conformational changes in MFN2 that are necessary for its activation. google.com This highlights the precise structural requirements for the biological effect and target engagement of these compounds. google.comnih.gov The functional potency of these active stereoisomers has been found to be significantly better than earlier prototype mitofusin activators. google.com

In the context of anticonvulsant activity, the enantiomers of a related compound, DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), have been investigated. researchgate.netacademicjournals.org While both enantiomers showed significant anticonvulsant activity, variations in the timing of their peak effects were observed. researchgate.netacademicjournals.org However, their neurotoxicity profiles were similar. researchgate.netacademicjournals.org The optical purity of these enantiomers was confirmed to be greater than 99% enantiomeric excess. researchgate.netacademicjournals.org

Enzyme Inhibition Kinetics and Mechanisms

While much of the research on this compound and its analogs has focused on their role as mitofusin activators, some studies have also explored their potential as enzyme inhibitors.

Characterization of Binding Sites and Modes of Inhibition

A homologous series of phenyl alcohol amides, including DL-4-hydroxy-4-phenylhexanamide (DL-HEPB), has been evaluated for their ability to inhibit the binding of R-[3H]baclofen to GABAB receptors in rat brain synaptic membranes. researchgate.net These compounds were designed as potential antagonists of the GABAB receptor. researchgate.net The studies revealed that DL-HEPB was as potent as DL-baclofen in inhibiting this binding, suggesting a high affinity for the GABAB receptor. researchgate.net The mode of inhibition for this class of compounds is suggested to be as GABAB receptor blockers. researchgate.net

In the broader context of enzyme inhibition, different modes such as competitive, noncompetitive, and uncompetitive inhibition can be distinguished by their effects on kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant). khanacademy.orgsci-hub.selibretexts.org Competitive inhibitors bind to the active site, increasing the apparent Km but not affecting Vmax. khanacademy.orglibretexts.org Noncompetitive inhibitors bind to a different site, reducing Vmax without changing Km. khanacademy.orglibretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and apparent Km. khanacademy.orgsci-hub.se These different inhibition patterns can be visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org

Structure-Mechanism Relationships

The structure of the phenyl alcohol amides plays a crucial role in their inhibitory activity. For DL-4-hydroxy-4-phenylhexanamide and its analogs, substitutions on the phenyl ring have been shown to significantly impact their potency as GABAB receptor blockers. researchgate.net For example, the introduction of a chlorine atom at the para-position of the phenyl ring in related compounds increased their potency, while fluorine substitution led to lower activity. researchgate.net DL-4-hydroxy-4-(4'-chlorophenyl)hexanamide was found to be the least active in the series studied. researchgate.net This indicates a clear structure-activity relationship, where the nature and position of substituents on the aromatic ring influence the binding affinity and inhibitory mechanism.

Cellular Assays for Investigating Biological Responses (In Vitro)

Cellular assays are instrumental in understanding the biological effects of compounds like this compound at a cellular level.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a powerful tool to study the activation or inhibition of specific cellular signaling pathways. google.com.na These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of a promoter that is responsive to a particular signaling pathway. google.com.na

In the context of investigating compounds that modulate receptor function, such as the androgen receptor, reporter gene assays can quantify the agonistic or antagonistic activity of a test compound. google.com.na For antagonist activity, the assay measures the ability of the compound to inhibit the reporter gene expression induced by a known agonist. The results are often expressed as an IC50 value, which is the concentration of the compound that causes 50% inhibition. google.com.na For agonist activity, the assay measures the ability of the compound to induce reporter gene expression, and the results can be expressed as an EC50 value, the concentration that produces 50% of the maximal response. google.com.na To account for cell viability, the reporter gene activity is often normalized to the results of a cell proliferation assay, such as the MTS assay. google.com.na While not specifically detailing this compound, this methodology is broadly applicable to characterizing the pathway-specific effects of various compounds in vitro.

Cell-Based Phenotypic Screening for Functional Effects

For a compound like this compound, a typical cell-based phenotypic screen for anticonvulsant activity would involve inducing seizure-like activity in cultured neurons. This can be achieved through various means, such as the application of chemical convulsants like pentylenetetrazol (PTZ) or 4-aminopyridine (B3432731) (4-AP), or through electrical stimulation. The ability of this compound to counteract the resulting phenotypic changes, such as altered neuronal firing patterns or changes in intracellular calcium levels, would then be quantified.

Hypothetical Data from a Cell-Based Phenotypic Screen of this compound

This table is for illustrative purposes only, as specific experimental data for this compound in this type of assay were not found in the public domain.

Assay TypeCell Line/Primary CultureInducer of HyperexcitabilityMeasured PhenotypeHypothetical Result for this compound
Calcium ImagingPrimary Cortical NeuronsPentylenetetrazol (PTZ)Frequency and amplitude of calcium transientsDose-dependent reduction in aberrant calcium signaling
Multi-Electrode Array (MEA)Hippocampal Neuronal Network4-Aminopyridine (4-AP)Synchronized burst firing rateSignificant decrease in network hyperexcitability
Automated Patch ClampRecombinant cells expressing relevant ion channelsN/AModulation of channel kineticsData would indicate potential ion channel targets

Such a screening approach would provide valuable insights into the functional effects of this compound at the cellular level and help to narrow down the potential mechanisms underlying its observed anticonvulsant properties.

Intracellular Target Engagement Studies

Following the identification of a compound with desirable functional effects in phenotypic screens, intracellular target engagement studies are conducted to pinpoint the specific molecular target(s) with which the compound interacts to produce its biological effect. These studies are essential for understanding the mechanism of action, which is critical for further drug development.

Techniques such as thermal shift assays, cellular thermal shift assays (CETSA), and various forms of affinity chromatography and mass spectrometry are employed to identify the binding of a compound to its intracellular targets. Another advanced method is the use of bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) based assays in living cells to quantify the interaction between a compound and a fluorescently-tagged target protein. nih.govselvita.com

For this compound, the specific intracellular targets responsible for its anticonvulsant activity have not yet been definitively identified in the scientific literature. It has been theorized that due to structural similarities with certain GABAergic ligands, this compound might exert its effects through interaction with GABA receptors, possibly as an antagonist at GABAB receptors. nih.govresearchgate.net However, it is explicitly stated that electrophysiological and neurochemical evidence to support this hypothesis is currently lacking. nih.gov

The pursuit of intracellular target engagement studies for this compound would be a logical next step in its preclinical development. The identification of its molecular target(s) would not only elucidate its mechanism of action but also enable the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxy 4 Phenylhexanamide Derivatives

Systematic Exploration of Structural Space

A thorough investigation into the structural components of 4-hydroxy-4-phenylhexanamide derivatives has revealed that specific substitutions and modifications can significantly modulate their biological activity.

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of this compound derivatives.

Studies on related α-ketoamides have shown that a 4-chloro substituent on the phenyl ring appears to be optimal for inhibitory activity against certain enzymes. acs.org Electron-donating groups, such as 4-methyl and 4-methoxy, tend to decrease potency. acs.org Conversely, a lipophilic electron-withdrawing group like 4-trifluoromethyl is tolerated in some cases. acs.org Small substituents such as 4-fluoro generally lower activity, whereas larger groups like 4-phenoxy can introduce selectivity for specific enzyme isoforms. acs.org Shifting the 4-chloro substituent to the ortho or meta positions does not typically improve potency. acs.org However, a 3,4-dichloro substitution has been shown to increase activity for certain enzymes, suggesting that a small, lipophilic pocket accommodates the alkylphenyl group. acs.org

In a series of mitofusin activators, replacing a complex triazole group with a simple phenyl ring enhanced molecular stability. mdpi.com Further modifications to this phenyl group showed that while substitutions at the para position with methyl, methoxy, or hydroxyl groups were generally unfavorable, a 4-bromo substitution led to a modest increase in activity. acs.org A more substantial 4-phenoxy moiety significantly improved potency. acs.org

The following table summarizes the impact of various phenyl ring substituents on the activity of related amide compounds:

Substituent Position Effect on Activity Reference
4-ChloroparaOptimal for activity in α-ketoamides acs.org
4-MethylparaDecreased potency acs.org
4-MethoxyparaDecreased potency acs.org
4-TrifluoromethylparaTolerated in some cases acs.org
4-FluoroparaLowered activity acs.org
4-PhenoxyparaProvided selectivity; improved potency acs.org
3-ChlorometaNo improvement in potency acs.org
2-ChloroorthoNo improvement in potency acs.org
3,4-Dichlorometa, paraIncreased activity for specific enzymes acs.org
4-Bromopara2- to 3-fold increase in activity acs.org

The length and branching of the alkyl chain connecting the phenyl ring and the amide group also play a significant role in the biological activity of these compounds.

In studies of α-ketoamides, a propylene (B89431) (three-carbon) chain was found to be optimal for potency against several enzymes. acs.orgnih.gov The introduction of unsaturation in the alkyl chain was tolerated but did not lead to a significant increase in activity. acs.orgnih.gov For a series of homologous hydroxyphenyl alkanamides with the formula C₆H₅-C(OH)(CH₂CH₃)-(CH₂)n-CONH₂, where 'n' ranged from 0 to 2, all compounds exhibited anticonvulsant activity. googleapis.com This suggests that variations in the alkyl chain length within this range are permissible for retaining this specific biological effect.

Research on other amide derivatives has shown that extending the aliphatic chain can sometimes abolish activity against certain targets while maintaining it against others. semanticscholar.org Conversely, shortening the chain can have minimal effect on some activities while eliminating others. semanticscholar.org This highlights the target-specific nature of SAR for the alkyl chain.

The table below illustrates the influence of alkyl chain modifications on the activity of related amide compounds:

Alkyl Chain Modification Effect on Activity Reference
Propylene (3-carbon) linkerOptimal for α-ketoamide activity acs.orgnih.gov
Unsaturation in linkerTolerated, no significant improvement acs.orgnih.gov
Chain extension (n=0 to 2)Maintained anticonvulsant activity googleapis.com
Chain extension (decanoyl)Abolished activity against one target, maintained for another semanticscholar.org
Chain shortening (butanoyl)Minimal effect on one target, abolished for another semanticscholar.org

Modifications to the amide nitrogen have a profound impact on the activity of this compound derivatives.

N-methylation of the amide nitrogen has been shown to result in a complete loss of activity in some α-ketoamides, suggesting that the N-H bond may be crucial for hydrogen bonding interactions with the target protein, or that the methyl group causes a steric clash. acs.org Similarly, the incorporation of various cyclic or acyclic secondary amides did not yield active compounds. acs.org

In the context of anilides, which are N-phenyl derivatives of primary amides, the term 'anilide' can be used in place of 'amide' in their nomenclature. qmul.ac.uk The activity of these derivatives would depend on the specific substitutions on the N-phenyl ring.

The following table summarizes the effects of amide nitrogen modifications on the activity of related compounds:

Amide Nitrogen Modification Effect on Activity Reference
N-methylationComplete loss of activity acs.org
Secondary amides (cyclic/acyclic)No activity observed acs.org

The hydroxyl group at the 4-position is a key functional group, and its presence and location are critical for the biological activity of these compounds.

In a study of α-ketoamides, the replacement of a ketone with a hydroxyl group at a similar position resulted in a complete loss of activity, highlighting the importance of the electronic and steric properties of this functional group for target binding. acs.orgnih.gov Furthermore, β-hydroxyamides were found to be inactive, indicating that the position of the hydroxyl group relative to the amide is crucial. acs.org

For mitofusin activators, a 4-hydroxy modification of a cyclohexyl group was found to confer stability to the molecule. mdpi.com In another study on piperidine (B6355638) derivatives, moving the hydroxyl group from the 4-position to the 3-position of the piperidine ring markedly reduced fusogenic activity. mdpi.com

The table below outlines the significance of the hydroxyl group and its position:

Hydroxyl Group Modification Effect on Activity Reference
Replacement of ketone with hydroxylLoss of activity in α-ketoamides acs.orgnih.gov
β-HydroxyamideInactive acs.org
4-Hydroxy on cyclohexylConferred molecular stability mdpi.com
Repositioning from 4 to 3 on piperidine ringMarkedly reduced activity mdpi.com

Role of Amide Nitrogen Substitution and Derivatization

Stereochemical Influence on Activity and Target Binding

The three-dimensional arrangement of atoms in this compound derivatives, or their stereochemistry, has a significant influence on their biological activity and how they bind to their molecular targets.

Molecules with multiple chiral centers, like many derivatives of this compound, can exist as diastereomers and enantiomers. nih.gov These stereoisomers can have different physical and chemical properties and often exhibit distinct biological activities. nih.govyoutube.com

For instance, in a class of mitofusin activators with a trans-4-hydroxycyclohexyl group, stereoisomerism plays a crucial role. google.comgoogle.com The cis- and trans-isomers of these derivatives show dramatically different abilities to engage with and activate their target mitofusin proteins. google.comgoogle.com Specifically, the trans-isostereomers were found to be the active forms. google.comgoogle.com Further separation of a trans-isomer into its own enantiomers revealed stereoisomer-specific mitofusin activator activity. nih.gov

In a study of DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), a close structural analog, the racemate was resolved into its (+) and (-) enantiomers. academicjournals.org While both enantiomers and the racemate showed similar significant anticonvulsant activity at their peak effect, there was a variation in the time course of this activity between the enantiomers. academicjournals.org The neurotoxicity of the enantiomers was also found to be similar. academicjournals.org

The anticonvulsant activity of the enantiomers of DL-HEPP against the maximal electroshock (MES) test showed some differences, with the (-) enantiomer having a lower ED₅₀ (108 mg/kg) compared to the (+) enantiomer (168 mg/kg) and the racemate (138 mg/kg), suggesting the (-) enantiomer may be slightly more potent in this specific assay. academicjournals.org

The following table summarizes the observed differences in activity between stereoisomers of related compounds:

Compound/Derivative Stereoisomers Observed Activity Difference Reference
4-hydroxycyclohexyl phenyl amide mitofusin activatorscis- vs. trans-isomerstrans-isomers are active, cis-isomers are not google.comgoogle.com
trans-4-hydroxycyclohexyl phenyl amide mitofusin activatorEnantiomers (P1 vs. P2)Stereoisomer-specific mitofusin activation nih.gov
DL-3-hydroxy-3-phenylpentanamide (DL-HEPP)(+) vs. (-) enantiomersSimilar peak anticonvulsant activity, but variation in time course academicjournals.org
DL-HEPP (MES test)(+) vs. (-) enantiomers(-) enantiomer showed a lower ED₅₀ than the (+) enantiomer academicjournals.org

Chiral Recognition at Molecular Targets

The stereochemistry of a molecule is often a critical determinant of its biological activity. In the case of this compound derivatives, the spatial arrangement of substituents has been shown to be fundamental for target engagement, particularly for analogs designed as mitofusin activators.

Research into a series of 6-phenylhexanamide (B1615602) derivatives identified N-(4-hydroxycyclohexyl)-6-phenylhexanamide as a promising preclinical candidate for activating mitofusins, proteins crucial for mitochondrial fusion. researchgate.netnih.gov A pivotal finding in this research was the stark difference in activity between its stereoisomers. When the cis- (13A) and trans- (13B) diastereomers of the 4-hydroxycyclohexyl group were synthesized and tested separately, a remarkable stereoselectivity was observed. The trans-isomer, 13B, was found to be a potent mitofusin activator, while the cis-isomer, 13A, exhibited no measurable activity in mitochondrial elongation assays. nih.govgoogle.com This functionality and protein engagement exclusively for the trans-form underscores a highly specific chiral recognition at the molecular target. researchgate.netnih.gov This suggests that the precise geometry of the trans-isomer is necessary to fit into the binding pocket of the mitofusin proteins and induce the conformational change required for activation. nih.govnih.gov

While the parent compound, DL-4-hydroxy-4-phenylhexanamide, is known for its anticonvulsant properties, specific studies on the differential activity of its individual enantiomers are not as extensively detailed in the provided context. thieme-connect.comacademicjournals.org However, studies on the homologous compound DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), another anticonvulsant, showed that while its enantiomers could be separated, they possessed similar anticonvulsant activity and neurotoxicity profiles. google.com This contrasts with the strict stereospecificity observed in the mitofusin-activating analogs, highlighting that the degree of chiral recognition can be highly dependent on the specific molecular target and the compound series . The recognition that biological activity can vary significantly between stereoisomers is a foundational principle in medicinal chemistry, as it can lead to the development of more potent and selective drugs with fewer side effects. google.comnih.gov

Development of Predictive SAR Models

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective therapeutic agents by identifying the chemical features responsible for their biological effects. For derivatives of this compound, SAR studies have been crucial in refining both anticonvulsant and mitofusin-activating properties.

In the context of anticonvulsant activity, research on a homologous series of phenyl alcohol amides, including this compound, demonstrated clear SAR trends. A key study involved the synthesis of fluorinated derivatives to enhance potency. The incorporation of trifluoromethyl groups into the phenyl ring of DL-4-hydroxy-4-phenylhexanamide and its structural relatives resulted in a significant increase in their anticonvulsant potency in mouse models. academicjournals.org This indicates that electron-withdrawing groups on the aromatic ring are favorable for this particular biological activity.

Table 1: SAR of Fluorinated Phenyl Alcohol Amides as Anticonvulsants academicjournals.org

CompoundBase StructurePhenyl Ring SubstitutionOutcome
4 DL-2-hydroxy-2-phenyl butyramide3'-trifluoromethylIncreased potency
6 DL-2-hydroxy-2-phenyl butyramide3',5'-bis(trifluoromethyl)Increased potency, similar to phenobarbital
9 DL-3-hydroxy-3-phenyl pentanamide (B147674)3',5'-bis(trifluoromethyl)Increased potency, similar to phenobarbital

More extensive SAR studies have been conducted on the 6-phenylhexanamide derivatives developed as mitofusin activators. nih.gov These studies systematically explored how modifications to different parts of the lead compound, N-(4-hydroxycyclohexyl)-6-phenylhexanamide (Compound 13), affected its efficacy and pharmacokinetic properties. The goal was to achieve high potency (EC50 < 30 nM), good stability in liver microsomes, and high passive membrane permeability to cross the blood-brain barrier. nih.gov

Key findings from these SAR studies include:

R1 Group (Cyclohexyl Moiety): The 4-hydroxycyclohexyl group was identified as a major determinant of liver microsomal stability. nih.gov Replacing the hydroxyl group with others that altered the topological polar surface area (tPSA) had significant effects.

Analogs with higher tPSA values, such as tetrahydropyran (B127337) (14) and 4-amino (15), were potent but less stable. nih.gov The 4-amide analog (16) was potent and stable but had poor membrane permeability. nih.gov

Analogs with lower tPSA values, like 4-methyl (17) and 4,4-difluoro (18), were poor activators and unstable. nih.gov

This suggests that the 4-hydroxyl cyclohexyl group provides an optimal balance of properties for mitofusin activation. nih.gov

R2 Group (Phenyl Moiety): The phenyl group at the other end of the molecule was found to be a central mediator of passive membrane permeability. nih.gov

Linker: The amide linker was found to be superior to a urea-based linker, with the amide compound (13) showing four-fold greater potency and permeability than its urea (B33335) parent (12). nih.gov Further modifications, such as introducing an oxygen atom into the linker to create a carbamate (B1207046) (27), substantially increased permeability by 10-fold compared to the parent compound. nih.gov

These detailed findings allow for the construction of a predictive pharmacophore model, where a trans-substituted cyclohexanol (B46403) ring, an amide linker, and a terminal phenyl group are key features for potent mitofusin activation. nih.govgoogle.com This model guides the rational design of new derivatives with potentially improved therapeutic profiles for conditions like Charcot-Marie-Tooth disease type 2A. researchgate.netnih.gov

Table 2: SAR of N-(4-hydroxycyclohexyl)-6-phenylhexanamide Analogs as Mitofusin Activators nih.gov

CompoundR1 Group Modification (from 4-hydroxycyclohexyl)Key Finding
13A (cis-isomer) cis-4-hydroxycyclohexylNo measurable activity
12 (Urea linker instead of amide)4-fold lower potency and permeability
14 TetrahydropyranPotent but less stable
15 4-aminoPotent but less stable, poor permeability
16 4-amidePotent and stable, but poor permeability
17 4-methylPoor activator, unstable
18 4,4-difluoroPoor activator, unstable
27 (carbamate) (Oxygen inserted in linker)Retained activity, 10-fold greater permeability

Future Research Directions and Potential Academic Applications

Role of 4-Hydroxy-4-phenylhexanamide as a Chemical Probe for Fundamental Biological Processes

This compound, also known as DL-HEPB, has demonstrated notable anticonvulsant effects in various preclinical models. researchgate.netresearchgate.netnih.gov This positions it as a valuable chemical probe for dissecting the complex neural pathways underlying epilepsy and other seizure-related disorders. Its distinct structure, different from existing anticonvulsant drugs, suggests it may act through novel mechanisms, offering a fresh perspective on the pathophysiology of these conditions. nih.gov

Initial studies have suggested a potential interaction with the GABAergic system. While direct binding to GABA-A or GABA-B receptors appears weak, there is evidence to suggest it might act as a negative modulator of GABA actions at the GABA-B receptor, a hypothesis that warrants further electrophysiological and neurochemical investigation. researchgate.netnih.gov The exploration of its enantiomers and their differential activities could further refine its use as a selective probe to understand the stereospecific requirements of its biological targets. researchgate.netacademicjournals.org

The compound's influence on developmental processes, as highlighted in toxicity studies, also presents an opportunity to use it as a tool to investigate the molecular and cellular mechanisms of teratogenesis, particularly in the context of antiepileptic drug development. researchgate.netmdpi.comnih.govsciprofiles.comdntb.gov.ua

Opportunities for Designing Next-Generation Research Tools Based on the Hexanamide (B146200) Scaffold

The hexanamide scaffold, the core structure of this compound, has shown significant promise for the rational design of next-generation research tools, particularly as modulators of mitochondrial dynamics. nih.govacs.orgnih.gov Researchers have successfully designed a series of 6-phenylhexanamide (B1615602) derivatives that act as potent and stereoselective activators of mitofusins (MFN1 and MFN2), key proteins involved in mitochondrial fusion. nih.govacs.orgnih.govbioworld.com

These rationally designed molecules have overcome the poor pharmacokinetic properties of earlier mitofusin activators, exhibiting improved potency, selectivity, and oral bioavailability. nih.govacs.org The discovery that the trans-stereoisomer of a 4-hydroxycyclohexyl analog is exclusively active has provided crucial structure-activity relationship (SAR) insights for future design. nih.govacs.orgresearchgate.net This highlights the potential of the hexanamide scaffold to generate highly specific molecular probes to study the role of mitochondrial fusion in various physiological and pathological contexts, including neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govacs.orgnih.gov

Further chemical modifications of the hexanamide scaffold, such as the incorporation of piperine-like structures, have been shown to enhance passive membrane permeability, a critical factor for brain bioavailability, without compromising fusogenic potency. mdpi.com This opens the door to creating research tools with tailored pharmacokinetic profiles for both in vitro and in vivo studies of mitochondrial function in the central nervous system. mdpi.com

Table 1: Pharmacokinetic and Activity Data for Selected Phenylhexanamide Derivatives

Compound/AnalogEC50 (nM) for Mitofusin ActivationMicrosomal Stability (t1/2, min)Passive Membrane Permeability (PAMPA-BBB Pe, 10⁻⁶ cm/s)Reference
4-hydroxy cyclohexyl analog (13) 8.18>145 (human), 92.4 (mouse)26.28 nih.gov
Urea (B33335) parent of analog 13 (12) 40.84>145 (human), >145 (mouse)7.96 nih.gov
Tetrahydropyran (B127337) analog (14) PotentLess stable than 13- nih.gov
4-amino analog (15) PotentLess stable than 13Greatly reduced nih.gov
4-amide analog (16) PotentSimilar to 13Greatly reduced nih.gov
4-methyl analog (17) Poor activatorUnstable- nih.gov
4,4-difluoro analog (18) Poor activatorUnstable- nih.gov

This table is for illustrative purposes and is based on data presented in the referenced literature. EC50 values represent the concentration required to achieve 50% of the maximum effect. Microsomal stability indicates the compound's resistance to metabolism in liver microsomes. PAMPA-BBB provides an in vitro measure of a compound's ability to cross the blood-brain barrier.

Integration into High-Throughput Screening Campaigns for Novel Biological Modulators

The hexanamide scaffold represents a promising starting point for the discovery of novel biological modulators through high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.govresearchgate.net

While there is no direct evidence of this compound itself being used in large-scale HTS, the successful identification of a putative small molecule mitofusin activator through HTS demonstrates the utility of this approach for finding modulators of mitochondrial dynamics. nih.gov The established structure-activity relationships of the phenylhexanamide derivatives provide a focused chemical space for the design of combinatorial libraries. nih.govmdpi.com These libraries, centered around the hexanamide core, can be screened against a variety of targets to identify new biological activities.

The development of robust cell-based assays, such as those measuring mitochondrial morphology or membrane potential, is crucial for the successful implementation of HTS campaigns for mitochondria modulators. mdpi.comnih.gov The integration of the hexanamide scaffold into such screening platforms could accelerate the discovery of new chemical probes and potential therapeutic leads for a range of diseases characterized by mitochondrial dysfunction.

Exploration in Areas Beyond Traditional Medicinal Chemistry Research, such as Materials Science or Agrochemicals (if applicable)

Currently, there is no available research to suggest the exploration or application of this compound or its derivatives in the fields of materials science or agrochemicals. The research focus for this class of compounds has been overwhelmingly concentrated on their biological and medicinal properties, particularly their anticonvulsant and mitofusin-activating activities.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Hydroxy-4-phenylhexanamide, and how can its novelty be confirmed?

To synthesize this compound, a one-step approach using precursors like phenylacetic acid derivatives or hexanamide intermediates is suggested, leveraging databases such as Reaxys or SciFinder to identify analogous reaction pathways . To confirm novelty, cross-reference synthesized compound data (e.g., melting points, spectroscopic profiles) with existing literature via CAS Common Chemistry or PubChem. Discrepancies in spectral peaks (e.g., NMR or IR) or crystallographic data compared to known compounds indicate novelty .

Q. How should solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

Conduct solubility tests using gradient concentrations in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C, following protocols similar to those for structurally related compounds like 4-Hydroxybenzaldehyde (e.g., 8.45 mg/mL in water, freely soluble in ethanol) . Stability studies should include pH-dependent degradation assays (e.g., 1–14 range) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Use UV-Vis spectroscopy to monitor hydrolytic stability over 24–72 hours .

Q. What analytical techniques are most reliable for characterizing this compound?

Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, COSY) for structural elucidation, and X-ray crystallography for absolute configuration determination. Compare data with NIST Standard Reference Database entries for validation . Differential scanning calorimetry (DSC) can further characterize thermal properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell lines, concentrations). Apply the following steps:

  • Replicate experiments under standardized protocols (e.g., ISO guidelines).
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, purity >95%) .
  • Consult platforms like EPA DSSTox for toxicity data consistency checks .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in hepatic models?

Use liver microsomes or hepatocyte cultures with probe substrates (e.g., CYP450 isoforms) to identify phase I/II metabolism. Employ LC-MS/MS to detect metabolites, referencing methodologies from phenylacetic acid derivative studies . Include control experiments with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .

Q. How can researchers assess potential off-target interactions of this compound with non-enzymatic proteins?

Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for serum albumin or membrane transporters. Combine with molecular docking simulations using PubChem’s 3D conformer database to predict interaction sites . Validate findings with competitive binding assays using known ligands (e.g., warfarin for albumin) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use NIOSH-approved respirators (N95 or higher) during aerosol-generating procedures .
  • Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles.
  • Store in airtight containers in ventilated cabinets, adhering to OSHA HCS standards .
  • Dispose of waste via EPA-approved incineration or licensed hazardous waste services .

Data Presentation and Reproducibility

Q. How should raw and processed data be organized in publications to ensure reproducibility?

  • Include raw spectral data (NMR, MS) in supplementary materials, following FAIR principles.
  • Present processed data (e.g., kinetic parameters, IC₅₀ values) in main figures with error bars reflecting triplicate measurements.
  • Disclose instrument calibration details (e.g., NMR shim settings) and software versions (e.g., MestReNova for NMR processing) .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

  • Standardize reaction conditions (temperature, catalyst purity) using quality-controlled precursors.
  • Implement in-process analytics (e.g., inline FTIR for reaction monitoring).
  • Characterize each batch via HPLC purity checks (>98%) and comparative NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.